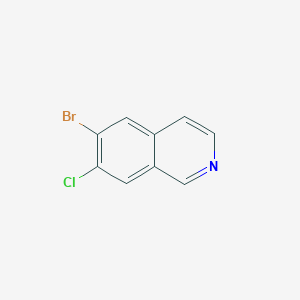

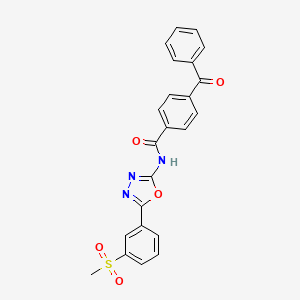

![molecular formula C8H11ClO4S B2473050 (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride CAS No. 2287312-80-3](/img/structure/B2473050.png)

(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is a chemical with the CAS Number: 2287312-80-3 . It has a molecular weight of 238.69 . The IUPAC name for this compound is (2-oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is 1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is a liquid at room temperature . It should be stored at a temperature of 4°C .

科学的研究の応用

Chemical Reactions and Synthesis

- Activation of Hydroxyl Groups: Methanesulfonyl chloride is used to activate hydroxyl groups towards nucleophilic substitution, leading to various functional derivatives. For example, the reaction of certain azaspiro compounds with methanesulfonyl chloride resulted in a range of derivatives, including hexahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole and octahydrocyclopenta[c]azepines (Khoroshunova et al., 2021).

Electrochemical Applications

- Electrochemical Properties in Ionic Liquids: Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. In one study, vanadium pentoxide films prepared by the sol-gel route were used as a potential cathode for sodium insertion in this electrolyte (Su et al., 2001).

Radical Chemistry and Isomerization

- One-electron Reduction and Radical Formation: The one-electron reduction of methanesulfonyl chloride leads to sulfonyl radicals and chloride ions. These radicals can catalyze cis-trans isomerization of mono-unsaturated fatty acid methyl esters (Tamba et al., 2007).

Crystallography and Structural Analysis

- Crystal Structure Determination: In crystallography, compounds with methanesulfonyl chloride moieties have been synthesized and analyzed to determine their molecular and crystal structures, as seen in the study of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (Wang et al., 2011).

Safety and Hazards

The compound (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and washing thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing (P305+P351+P338). If skin irritation or rash occurs, get medical advice/attention (P333+P313) .

特性

IUPAC Name |

(2-oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQDCWKIICOZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC12CC(=O)C2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

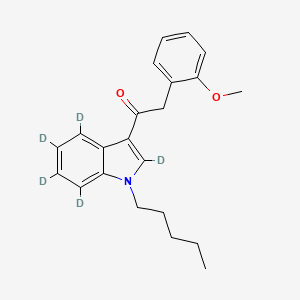

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472974.png)

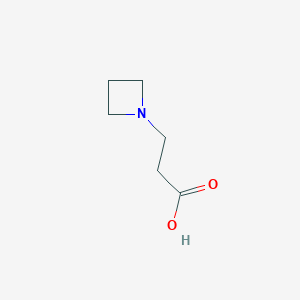

![[1-(Trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2472978.png)

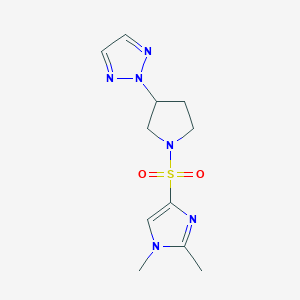

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2472984.png)

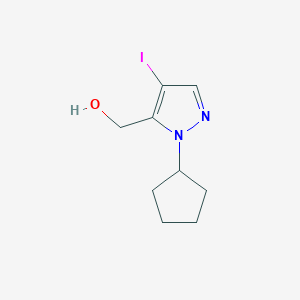

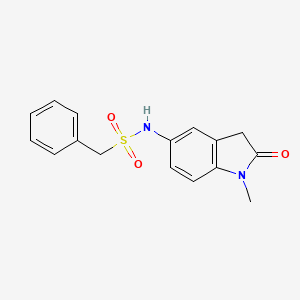

![N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2472985.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472988.png)